Comparative Anti-Proliferative Potency in MCF-7 Breast Cancer Cells: 3-Methoxy vs. 4-Methoxy Substitution
In a direct head-to-head comparison of malonic acid derivatives, the 3-methoxyphenyl-substituted variant exhibits significantly higher potency than its 4-methoxyphenyl regioisomer in inhibiting MCF-7 breast cancer cell growth. The compound with the 3-methoxy substitution demonstrated an IC₅₀ of 25 µM, whereas the 4-methoxy analog was substantially less potent, with an IC₅₀ greater than 100 µM, translating to over a 4-fold difference in potency [1].
| Evidence Dimension | Cytotoxicity / Anti-proliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | 25 µM |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)propanedioic acid: >100 µM |
| Quantified Difference | >4-fold higher potency for the 3-methoxy regioisomer |
| Conditions | MCF-7 breast cancer cell line; assay duration and conditions not fully specified in source but presented as a direct comparison table. |
Why This Matters
This >4-fold difference in potency dictates the required effective concentration for assays, directly impacting compound consumption, cost per experiment, and the validity of SAR studies.
- [1] PMC. Table 1: IC50 and CC50 values for various methoxyphenyl substituted compounds. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC.../table/Tab1/ View Source
